5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or iron chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzamide: Shares the chloro and methoxy groups but lacks the benzoxazole core.
N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Similar structure but with an acetyl group instead of the sulfonamide group
Uniqueness
5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups and the benzoxazole core, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
893772-91-3 |
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Molecular Formula |
C18H19ClN2O5S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-11(8-12-4-6-13(25-3)7-5-12)20-27(23,24)17-10-16-15(9-14(17)19)21(2)18(22)26-16/h4-7,9-11,20H,8H2,1-3H3 |
InChI Key |
MGMICDMPIWMZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=C3C(=C2)OC(=O)N3C)Cl |
Origin of Product |
United States |
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